molecular formula C27H31NO11S B587742 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide CAS No. 819802-34-1

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide

Cat. No.: B587742
CAS No.: 819802-34-1
M. Wt: 577.6 g/mol
InChI Key: JJEHAQVFBUIDIV-BVLXLYFTSA-N
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Description

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is a significant metabolite of Thiocolchicoside, a muscle relaxant drug.

Preparation Methods

The preparation of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves the regioselective demethylation and glucuronidation of Thiocolchicine. This process can be achieved through both chemical and biotransformation methods. The chemical approach requires toxic and aggressive reagents, leading to a complex mixture of products. On the other hand, the biotransformation method, using specific strains of Bacillus megaterium, offers a more efficient and environmentally friendly route . This biotransformation process has been industrialized to produce pharmaceutical-grade this compound .

Chemical Reactions Analysis

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides, while reduction reactions can produce thiols .

Scientific Research Applications

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology, it serves as a tool for studying the metabolism of Thiocolchicoside and its derivatives. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of muscle-skeletal disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .

Mechanism of Action

The mechanism of action of 3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. The glucuronidation of the compound enhances its solubility and bioavailability, facilitating its therapeutic effects .

Comparison with Similar Compounds

3-Demethyl Thiocolchicine 3-O-|A-D-Glucuronide is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include Colchicine, Colchicoside, and Thiocolchicoside. While Colchicine is primarily used for its antimitotic activity in the treatment of gout, Thiocolchicoside and its derivatives, including this compound, are known for their muscle relaxant and anti-inflammatory properties .

Properties

CAS No.

819802-34-1

Molecular Formula

C27H31NO11S

Molecular Weight

577.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35)/t15-,20-,21-,22+,25-,27+/m0/s1

InChI Key

JJEHAQVFBUIDIV-BVLXLYFTSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

(7S)-7-(Acetylamino)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-3-yl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

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